molecular formula C22H22N4O4S B2966363 N-(4-acetamidophenyl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide CAS No. 893992-64-8

N-(4-acetamidophenyl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2966363
CAS No.: 893992-64-8
M. Wt: 438.5
InChI Key: INMABBYPQAMJHW-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H22N4O4S and its molecular weight is 438.5. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, notably inhibiting phosphodiesterase (PDE) enzymes, which are involved in the regulation of intracellular levels of cyclic nucleotides. This inhibition can modulate cellular signaling pathways, leading to various therapeutic effects . The compound’s interaction with PDE4, in particular, suggests its potential in treating inflammatory diseases and certain types of cancer .

Cellular Effects

The effects of 2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide on cellular processes are profound. It influences cell signaling pathways by altering the levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which are critical for cell communication and function . This compound has been shown to affect gene expression, leading to changes in the production of proteins involved in inflammation and cell proliferation. Additionally, it impacts cellular metabolism by modulating the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

At the molecular level, 2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide exerts its effects primarily through the inhibition of PDE enzymes. This inhibition prevents the breakdown of cAMP and cGMP, leading to increased levels of these signaling molecules within the cell . The compound binds to the active site of PDE enzymes, blocking their activity and thereby modulating downstream signaling pathways. This can result in the activation or repression of specific genes, influencing cellular responses such as inflammation and cell growth .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can diminish over extended periods due to degradation . Long-term studies have shown that continuous exposure to the compound can lead to sustained changes in cellular function, including prolonged inhibition of PDE activity and persistent alterations in gene expression .

Dosage Effects in Animal Models

The effects of 2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide vary with dosage in animal models. At lower doses, the compound effectively inhibits PDE activity without significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of dose optimization to maximize therapeutic benefits while minimizing potential side effects .

Metabolic Pathways

2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination . The compound’s metabolism can lead to the formation of active metabolites that may contribute to its overall biological activity . Additionally, it can affect metabolic flux by altering the activity of key enzymes in metabolic pathways .

Transport and Distribution

Within cells and tissues, 2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its uptake into cells and its localization to specific cellular compartments. The compound’s distribution is influenced by its chemical properties, such as lipophilicity and molecular size .

Subcellular Localization

The subcellular localization of 2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide is critical for its activity. It is primarily localized in the cytoplasm, where it interacts with PDE enzymes . The compound may also be directed to specific organelles through post-translational modifications or targeting signals, which can influence its function and efficacy .

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S/c1-14(27)23-16-5-7-17(8-6-16)24-21(28)13-31-22-11-9-18(25-26-22)15-4-10-19(29-2)20(12-15)30-3/h4-12H,13H2,1-3H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INMABBYPQAMJHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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